Tert-butyl 4-isocyanobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl 4-isocyanobenzoate |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)9-5-7-10(13-4)8-6-9/h5-8H,1-3H3 |
InChI Key |
RGQKDBWDGMIOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Isocyanobenzoate
Dehydration Pathways from Formamide (B127407) Precursors
The most common and well-established method for the synthesis of tert-butyl 4-isocyanobenzoate involves a two-step process: the formylation of a 4-aminobenzoate (B8803810) derivative followed by the dehydration of the resulting formamide.
Formylation of 4-Aminobenzoate Derivatives
The initial step in this synthetic sequence is the formation of the N-formyl precursor, tert-butyl 4-formamidobenzoate. This is typically achieved through the reaction of tert-butyl 4-aminobenzoate with a formylating agent. A common and efficient method involves heating the aminobenzoate with formic acid, often in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.
Representative Reaction Scheme:
The reaction conditions are generally mild, and the desired formamide can be obtained in high yields.
| Reactant | Reagent | Solvent | Conditions | Yield |
| Tert-butyl 4-aminobenzoate | Formic Acid | Toluene | Reflux, with Dean-Stark trap | >90% |
Dehydration Reactions Utilizing Phosphine/Halogen Reagent Systems (e.g., Triphenylphosphine (B44618)/Iodine)
A widely used method for the dehydration of the formamide precursor to the isocyanate is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and a halogen, most commonly iodine (I₂). This system, in the presence of a base such as triethylamine (B128534) (Et₃N), effectively removes the elements of water from the formamide to generate the isocyanate.
The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then attacked by the formamide oxygen. Subsequent elimination steps, facilitated by the base, lead to the formation of the isocyanate, triphenylphosphine oxide, and triethylammonium (B8662869) iodide.
General Reaction Conditions:
| Formamide | Dehydrating System | Base | Solvent | Temperature |
| Tert-butyl 4-formamidobenzoate | Triphenylphosphine / Iodine | Triethylamine | Dichloromethane | Room Temperature |
This method is favored for its mild reaction conditions and high yields.
Alternative Dehydrating Reagents and Reaction Conditions (e.g., Phosphoryl Chloride)
Phosphoryl chloride (POCl₃) is another powerful and commonly used dehydrating agent for the conversion of formamides to isocyanates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
The mechanism involves the activation of the formamide oxygen by the electrophilic phosphorus atom of POCl₃, followed by elimination to form the isocyanate. Careful control of the reaction temperature is often necessary to avoid side reactions.
| Formamide | Dehydrating Agent | Base | Solvent | Temperature |
| Tert-butyl 4-formamidobenzoate | Phosphoryl Chloride | Pyridine or Triethylamine | Dichloromethane or Toluene | 0 °C to Room Temperature |
While effective, the use of phosphoryl chloride requires careful handling due to its corrosive and reactive nature.
Emerging Synthetic Approaches to this compound
While the dehydration of formamides remains the predominant synthetic route, research into more sustainable and efficient methods for isocyanate synthesis is ongoing. These emerging approaches, while not yet widely applied specifically to this compound, offer potential future alternatives.
One area of development is the use of catalytic methods that avoid stoichiometric amounts of activating reagents and the generation of significant waste products. For instance, catalytic dehydration of formamides using transition metal complexes is an area of active investigation.
Furthermore, non-phosgene routes to isocyanates are of great interest due to the hazardous nature of phosgene. These methods often involve the carbonylation of amines or nitro compounds. The direct carbonylation of tert-butyl 4-aminobenzoate using carbon monoxide or a CO surrogate in the presence of a suitable catalyst could represent a more direct and atom-economical route to the target isocyanate. However, the application of these methods to the synthesis of this compound is still in the early stages of exploration.
Reactivity and Mechanistic Investigations of Tert Butyl 4 Isocyanobenzoate
Multicomponent Reaction Engagements
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single synthetic operation. frontiersin.org Tert-butyl 4-isocyanobenzoate is a frequent participant in isocyanide-based multicomponent reactions (IMCRs) due to the dual nucleophilic and electrophilic character of the isocyanide carbon. nih.gov
Groebke-Blackburn-Bienaymé Reaction (GBBR) Architectures with this compound
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction between an amidine, an aldehyde, and an isocyanide, which yields substituted imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.gov This reaction is a cornerstone in the synthesis of privileged medicinal scaffolds. nih.gov this compound can be employed as the isocyanide component in the GBBR, although its reactivity can be influenced by steric factors. nih.govresearchgate.net
The general mechanism of the GBBR involves the initial formation of an imine from the amidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a rearrangement to form the final imidazo[1,2-a] fused heterocyclic product. encyclopedia.pub The reaction is typically catalyzed by Lewis or Brønsted acids, such as scandium triflate or perchloric acid. beilstein-journals.orgnih.gov
Research has shown that while aliphatic isocyanides are generally effective in the GBBR, the steric bulk of the tert-butyl group in this compound can sometimes hinder the reaction. nih.govresearchgate.net However, under optimized conditions, it can successfully participate in the synthesis of various imidazo[1,2-a]pyridine (B132010) and related heterocyclic systems. For example, in a model reaction between 2-aminopyridine, benzaldehyde, and an isocyanide, tert-butyl isocyanide has been successfully used to produce the corresponding imidazo[1,2-a]pyridine product. beilstein-journals.org The reaction conditions, including the choice of catalyst and solvent, play a crucial role in achieving good yields. nih.gov
Table 1: Examples of Catalysts Used in GBBR with tert-Butyl Isocyanide
| Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|
| Scandium triflate | Methanol (B129727) | Room Temperature | Good |
| Perchloric acid | Acetonitrile | 60 °C | 23–40 |
| Candida antarctica lipase (B570770) B (CALB) | Ethanol | Room Temperature | up to 91 |
| Etidronic acid | Methanol/Water | Room Temperature | Efficient |
| Brønsted acid ionic liquid | Ethanol | Reflux/Microwave | 71-83 |
Data compiled from various studies. beilstein-journals.orgnih.govnih.govbeilstein-journals.org
Other Isocyanide-Based Multicomponent Reactions (IMCRs)
Beyond the GBBR, this compound is a valuable component in other well-known IMCRs, such as the Passerini and Ugi reactions. encyclopedia.pub These reactions are fundamental in the field of combinatorial chemistry and drug discovery for the rapid synthesis of diverse compound libraries. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.govwikipedia.org The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, involving a trimolecular, concerted mechanism. beilstein-journals.orgwikipedia.orgbeilstein-journals.org The use of tert-butyl isocyanide in the Passerini reaction has been shown to afford high yields of the desired products. broadinstitute.org
The Ugi four-component reaction (U-4CR) combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce a dipeptide-like α-acylamino amide. beilstein-journals.orgbeilstein-journals.org This reaction is favored in polar protic solvents like methanol or ethanol. beilstein-journals.orgbeilstein-journals.org The mechanism involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. beilstein-journals.orgbeilstein-journals.org Tert-butyl isocyanide is frequently used in Ugi reactions to generate diverse molecular scaffolds. encyclopedia.pubrsc.org
Table 2: Comparison of Passerini and Ugi Reactions
| Reaction | Components | Product | Solvent Preference |
|---|---|---|---|
| Passerini (P-3CR) | Carboxylic acid, Carbonyl, Isocyanide | α-Acyloxy carboxamide | Aprotic |
| Ugi (U-4CR) | Carboxylic acid, Carbonyl, Amine, Isocyanide | α-Acylamino amide | Polar Protic |
Information sourced from multiple studies. nih.govbeilstein-journals.orgwikipedia.orgbeilstein-journals.org
Cycloaddition Chemistry of the Isocyanide Moiety
The isocyanide functional group of this compound is an excellent participant in cycloaddition reactions, providing access to a wide array of heterocyclic systems.
Exploration of [4+1] Cycloaddition Pathways
Isocyanides are well-known to undergo formal [4+1] cycloaddition reactions with various 1,4-dipolar systems or conjugated heterodienes. semanticscholar.orgrsc.org In these reactions, the isocyanide acts as a one-carbon synthon. This pathway is crucial in the synthesis of five-membered heterocycles like pyrroles, imidazoles, and oxazoles. semanticscholar.org The GBBR, discussed earlier, can be mechanistically viewed as involving a non-concerted [4+1] cycloaddition of the isocyanide to an in situ-generated imine. encyclopedia.pub
Studies of [3+2] Cycloaddition Reactivity
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org this compound can react with 1,3-dipoles, such as azides and nitrile oxides, to form various heterocyclic structures.
A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org While the classical reaction involves an alkyne, variations involving isocyanides exist. More directly, isocyanides can react with other 1,3-dipoles. For instance, the reaction of isocyanides with nitrile oxides can lead to the formation of oxazoles.
Recent research has also explored novel cycloaddition pathways. For example, a [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes has been developed for the synthesis of isoxazolines. rsc.orgscispace.com This reaction proceeds through the in situ generation of a nitronate, which then undergoes a cycloaddition with the alkene. rsc.orgscispace.com
Formation of Nitrogen-Containing Heterocyclic Systems
The participation of this compound in the aforementioned cycloaddition and multicomponent reactions provides a direct route to a diverse range of nitrogen-containing heterocycles. researchgate.netgoogle.com
The GBBR directly yields imidazo[1,2-a]pyridines and related fused systems, which are important pharmacophores. nih.gov The Ugi and Passerini reactions produce acyclic peptide-like structures that can be further cyclized to form heterocyclic compounds like β-lactams or triazinane diones. nih.govbeilstein-journals.org
The [3+2] cycloaddition reactions are particularly valuable for synthesizing azole-containing compounds. For instance, tandem reactions involving an initial multicomponent reaction followed by an intramolecular azide-alkyne [3+2] cycloaddition can generate complex polycyclic triazole systems. nih.govbeilstein-journals.org Similarly, reactions involving tert-butyl nitrite can be used to construct isoxazole (B147169) and isoxazoline (B3343090) rings fused to other cyclic frameworks. mdpi.com
Table 3: Heterocyclic Systems Synthesized Using this compound
| Reaction Type | Heterocyclic Product(s) |
|---|---|
| Groebke-Blackburn-Bienaymé Reaction | Imidazo[1,2-a]pyridines, Imidazo[1,2-a]imidazoles |
| Ugi Reaction (with subsequent cyclization) | β-Lactams, Triazinane diones |
| [3+2] Cycloaddition (with azides) | Triazoles |
| [3+2] Cycloaddition (with nitrile oxides) | Oxazoles, Isoxazolines |
Based on information from various synthetic methodologies. nih.govnih.govnih.govnih.govbeilstein-journals.orgmdpi.com
Nucleophilic and Electrophilic Reactivity of the Isocyanide Functional Group
The isocyanide functional group (–N≡C) exhibits a unique electronic structure that imparts it with dual reactivity, allowing it to act as both a nucleophile and an electrophile at the terminal carbon atom. nih.govscienceinfo.com This ambiphilic nature is central to its versatility in organic synthesis. scienceinfo.com
The isocyanide carbon has a lone pair of electrons, making it nucleophilic. However, it is also formally divalent and electron-deficient, which, combined with the adjacent positively charged nitrogen atom in one of its resonance structures, also allows it to be susceptible to nucleophilic attack, thus displaying electrophilic character. nih.govscienceinfo.com This dual reactivity is fundamental to its participation in a wide array of reactions, most notably multicomponent reactions like the Passerini and Ugi reactions. beilstein-journals.orgwikipedia.org
Nucleophilic Character: The lone pair on the terminal carbon allows this compound to attack electrophiles. In the context of the Ugi four-component reaction, the isocyanide acts as a nucleophile by attacking an iminium ion intermediate, which is formed from the condensation of an amine and an aldehyde. beilstein-journals.orgbeilstein-journals.org Similarly, in the Passerini three-component reaction, the isocyanide attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.orgbeilstein-journals.org The nucleophilicity of aryl isocyanides is generally considered to be moderate, comparable to that of allylsilanes and silyl (B83357) enol ethers. researchgate.net
Electrophilic Character: Following the initial nucleophilic attack, the isocyanide carbon becomes part of a nitrilium ion intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is highly electrophilic and is readily trapped by a nucleophile. In the Ugi reaction, the carboxylate anion attacks the nitrilium ion. beilstein-journals.org This ability to be attacked by a nucleophile after an initial reaction highlights the electrophilic nature of the isocyanide carbon. This sequential nucleophilic and then electrophilic behavior is a hallmark of isocyanide chemistry. nih.gov
The presence of the 4-benzoate group, which is electron-withdrawing, is expected to decrease the nucleophilicity of the isocyanide carbon in this compound compared to unsubstituted phenyl isocyanide. Conversely, this electron-withdrawing effect would enhance its electrophilic character, making it more reactive towards nucleophiles in transition metal-catalyzed processes.
Interactive Data Table: Multicomponent Reactions Involving Isocyanides
Below is a generalized representation of classic multicomponent reactions where aryl isocyanides like this compound serve as key reactants.
| Reaction Name | Reactants | Product Type | Role of Isocyanide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Nucleophile & Electrophile |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Nucleophile & Electrophile |
Transition Metal-Catalyzed Transformations Involving this compound
Aryl isocyanides are versatile building blocks in transition metal-catalyzed reactions, primarily due to their ability to undergo migratory insertion into metal-carbon bonds. This property allows for the construction of a variety of complex molecules and heterocyclic scaffolds. mdpi.com Palladium, copper, and rhodium are among the most common metals used to catalyze transformations of isocyanides.
Palladium-Catalyzed Reactions: Palladium catalysis is widely employed for cross-coupling reactions involving isocyanide insertion. mdpi.com In a typical sequence, an aryl halide undergoes oxidative addition to a Pd(0) complex. The resulting arylpalladium(II) intermediate can then undergo migratory insertion of an isocyanide, such as this compound. The resulting imidoyl-palladium intermediate can be trapped by various nucleophiles in reactions like the imidoylative Buchwald-Hartwig or Suzuki couplings to form amidines, ketones (after hydrolysis), and other nitrogen-containing compounds. These reactions benefit from the high functional group tolerance of palladium catalysts. mdpi.comnih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations of isocyanides, including conjugate additions and annulation reactions. researchgate.netnih.govrsc.org For instance, copper can catalyze the addition of nucleophiles to isocyanoalkenes. nih.govdrexel.edu In the context of this compound, copper catalysis could facilitate annulation reactions with suitable partners to construct N-heterocycles. The mechanism often involves the formation of copper-isocyanide complexes that modulate the reactivity of the isocyanide group. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly useful for C-H activation and annulation reactions involving isocyanides. nih.gov In these processes, a directing group on one of the substrates guides the rhodium catalyst to activate a specific C-H bond. The resulting rhodacycle can then undergo insertion of the isocyanide, leading to the formation of complex heterocyclic systems like 3-(imino)isoindolinones. nih.gov The reaction of this compound in such rhodium-catalyzed C-H functionalization/annulation cascades would provide a direct route to functionalized nitrogen-containing polycycles. chemrxiv.orgresearchgate.netrsc.org
Interactive Data Table: Examples of Transition Metal-Catalyzed Reactions with Aryl Isocyanides
This table summarizes common transition metal-catalyzed reactions applicable to aryl isocyanides, including this compound.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Palladium(0)/Ligand | Imidoylative Cross-Coupling | Aryl Halide, Aryl Isocyanide, Nucleophile (e.g., Amine, Boronic Acid) | Amidines, Ketones (after hydrolysis) |
| Copper(I)/Ligand | Annulation/Cyclization | Aryl Isocyanide, Diazo Compound/Propargyl Amine | N-Heterocycles (e.g., Pyrroles) |
| Rhodium(III)/Ligand | C-H Activation/Annulation | N-Benzoylsulfonamide, Aryl Isocyanide | 3-(Imino)isoindolinones |
Polymerization Studies of Tert Butyl 4 Isocyanobenzoate
Living Polymerization Mechanisms and Control
Living polymerization methods are crucial for synthesizing polymers with predictable molecular weights and low dispersity. For isocyanides, coordination-insertion polymerization using transition metal catalysts is a primary route to achieving this control.
Coordination-Insertion Polymerization with Late Transition Metal Catalysts (e.g., Ni(II), Pd(II), Rh(I))
Late transition metals, particularly those from Group 10 (Nickel, Palladium), are effective catalysts for the polymerization of isocyanides. The mechanism is generally understood to be a coordination-insertion process. The isocyanide monomer first coordinates to the metal center of the active catalyst species. This is followed by the migratory insertion of the coordinated isocyanide into a metal-polymer bond, extending the polymer chain by one monomer unit and regenerating the active site for the next monomer coordination.
Nickel(II) salts are among the most versatile and commonly used catalysts for this purpose. For instance, Ni(II) catalysts can be prepared by adding an optically active amine to a complex like tetrakis(isocyanide)nickel(II) perchlorate. ru.nl This approach has been successful in polymerizing various achiral isocyanides to yield optically active polymers. ru.nl While direct studies on tert-butyl 4-isocyanobenzoate are not extensively detailed in readily available literature, related aryl isocyanides have been effectively polymerized using Ni(II) systems, suggesting a similar reactivity. The choice of ligands, counter-ions, and reaction conditions plays a critical role in controlling the polymerization, influencing both the rate and the stereoselectivity of the process.
Palladium(II) catalysts are also employed, often leading to polymers with distinct properties. Research into Pd(II)-catalyzed polymerization has explored various functionalized monomers, demonstrating the versatility of these catalysts in creating polymers with tailored characteristics. researchgate.net Rhodium(I) complexes have also been investigated, contributing to the broader understanding of how different metal centers influence the polymerization of this unique class of monomers.
Elucidating Stereoregular Polymerization and Helical Conformation Development
A defining characteristic of poly(isocyanide)s is their stable helical structure, which arises from the restricted rotation around the single bonds of the polymer backbone. ru.nl Each imine unit in the main chain carries a bulky side group, forcing the polymer to adopt a helical conformation. For polymers derived from achiral isocyanides like this compound, the polymerization typically yields a racemic mixture of left-handed (M) and right-handed (P) helices. ru.nl
Significant research has focused on achieving screw-sense selective polymerization, where one helical sense is preferentially formed. This can be accomplished by using chiral catalysts. For example, Ni(II) catalysts modified with optically active amines have been shown to produce poly(isocyanide)s with a significant excess of one screw sense. ru.nl This process, known as asymmetric polymerization, transfers the chirality from the catalyst environment to the growing polymer chain, resulting in an optically active polymer from an achiral monomer. The resulting polymers exhibit high isotacticity, meaning the configuration around the backbone bonds is consistent, which is a prerequisite for the formation of a stable, extended helix. ru.nl
Controlled Radical Polymerization Strategies
While coordination polymerization is the traditional method for isocyanides, recent advancements have explored the use of controlled radical polymerization (CRP) techniques, which offer alternative pathways to well-defined polymer architectures and are compatible with a wider range of functional groups.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Approaches for Isocyanides
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that has recently been applied to the polymerization of isocyanides, typically in copolymerization systems. This approach allows for the synthesis of novel polymer microstructures with controlled molecular weights and low dispersity.
Recent studies have demonstrated the successful copolymerization of isocyanides with acrylate (B77674) monomers using a photocontrolled RAFT protocol. In this system, a standard chain transfer agent (CTA), such as S-1-dodecyl-S'-((2-ethoxycarbonyl)eth-2-yl) trithiocarbonate, is used. The polymerization is initiated by light, providing excellent temporal control; the reaction proceeds when the light is on and halts when it is turned off. This method has been used to create copolymers with varying isocyanide incorporation while maintaining the characteristics of a controlled polymerization, such as a linear evolution of molecular weight with monomer conversion and low dispersity values (Đ).
Table 1: RAFT Copolymerization of Methyl Acrylate (MA) and Isocyanides Data synthesized from recent studies on photo-iniferter RAFT polymerization.
| Entry | Isocyanide Monomer | Feed Ratio (MA:Isocyanide) | Isocyanide Incorporation (mol %) | Mn (kg/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|
| 1 | TosMIC | 90:10 | 2.4 | 10.2 | 1.05 |
| 2 | MEI | 90:10 | 2.9 | 12.4 | 1.06 |
TosMIC: p-toluenesulfonylmethyl isocyanide; MEI: 2-methoxyethyl isocyanide
This research establishes that RAFT is a viable strategy for incorporating isocyanide units into polymer chains in a controlled manner, opening new avenues for designing functional materials.
Synthesis of Block Copolymers via Sequential Monomer Addition
A key advantage of living and controlled polymerization techniques is the ability to synthesize block copolymers through the sequential addition of different monomers. Once the polymerization of the first monomer is complete, the active chain ends (in living polymerization) or the active end-groups (in CRP) remain intact. A second monomer can then be introduced to the system, which polymerizes from the end of the first block, forming a diblock copolymer.
This strategy is applicable to polymers containing isocyanides. For example, a poly(acrylate-co-isocyanide) copolymer synthesized via RAFT can act as a macro-CTA. After the initial polymerization, the polymer is isolated and then redissolved with a second monomer, such as n-butyl acrylate. Upon re-initiation (e.g., with light), the second monomer polymerizes from the chain end, yielding a well-defined diblock copolymer. This process is confirmed by a significant increase in molecular weight while maintaining a low dispersity, as observed through gel permeation chromatography (GPC). This demonstrates the "living" character of the chain ends and the successful formation of block copolymers. cmu.educmu.edu
Poly(this compound) and Related Poly(phenyl isocyanide) Architectures
The primary architecture of a homopolymer of this compound is a rigid, helical rod. This structure is a direct consequence of the polymerization of the isocyanide group, which forms a poly(iminomethylene) backbone. The bulky tert-butyl benzoate (B1203000) side groups prevent free rotation around the backbone's single bonds, forcing the chain into a stable helical conformation, typically a 4/1 helix (four monomer units per turn).
Beyond this fundamental linear, helical architecture, controlled polymerization techniques enable the creation of more complex structures. As discussed, the synthesis of block copolymers is a prime example. By sequentially polymerizing this compound with other monomers (either other isocyanides or monomers polymerizable by the same mechanism, like certain vinyl monomers in CRP), it is possible to create diblock or triblock copolymers. cmu.educmu.edu These advanced architectures combine the rigid-rod properties of the poly(isocyanide) block with the potentially flexible or functional properties of other blocks, leading to materials that can self-assemble into various nanostructures.
Investigations into Structural Anisotropy and Helical Stability
Polyisocyanides, the class of polymers to which poly(this compound) belongs, are known for their rigid, helical chain structures. This conformation arises from the sterically crowded nature of the polymer backbone, where each main-chain carbon atom is attached to a substituent group, leading to a restricted rotation around the single bonds of the backbone. This results in a stable helical structure.
For achiral monomers like this compound, polymerization typically yields a racemic mixture of left-handed (M) and right-handed (P) helices. However, the use of optically active catalysts can induce a screw-sense selective polymerization, leading to an excess of one helical screw sense. For instance, nickel(II) catalysts modified with optically active amines have been shown to produce optically active polymers from achiral isocyanides with a significant enantiomeric excess.
The stability of the helical structure in polyisocyanides is a key area of investigation. The rigidity of the polymer chain contributes to its anisotropic properties, meaning its physical properties are directionally dependent. While specific data on the helical stability of poly(this compound) is not extensively detailed in the provided search results, the general principles of polyisocyanide chemistry suggest it would form a stable helical structure.
Supramolecular Assembly and Self-Organization of Polyisocyanides
The rigid, rod-like helical structure of polyisocyanides, including presumably poly(this compound), predisposes them to form ordered structures through supramolecular assembly and self-organization. These polymers can align in solution or in the solid state to form liquid crystalline phases or other organized architectures.
The nature of the side chains plays a crucial role in directing the self-assembly process. For poly(this compound), the benzoate group provides potential sites for intermolecular interactions, such as pi-stacking or dipole-dipole interactions, which can influence the packing of the helical polymer chains.
While specific studies on the supramolecular assembly and self-organization of poly(this compound) are not detailed in the provided search results, the general behavior of similar polyisocyanides suggests that it would exhibit a strong tendency to form highly ordered domains. The investigation of such structures is critical for the development of new materials with tailored optical or electronic properties.
Computational and Theoretical Investigations Pertaining to Tert Butyl 4 Isocyanobenzoate
Quantum Chemical Studies of Reaction Mechanisms (e.g., DFT Calculations)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of reactions involving isocyanates and related functional groups. While specific DFT studies on the reaction mechanisms of tert-butyl 4-isocyanobenzoate are not extensively documented in the reviewed literature, the principles can be inferred from studies on analogous systems.
DFT calculations are routinely used to map the potential energy surface of a reaction. This involves locating the stable geometries of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a critical determinant of the reaction kinetics. For instance, in studies of related compounds like phenyl isocyanate, DFT has been used to investigate reaction pathways, such as the SO2-catalyzed conversion from phenylnitrile oxide. chemrxiv.org In such studies, the mechanism is broken down into elementary steps, including the formation of pre-intermediate complexes, cycloaddition through a transition state, and final product formation. chemrxiv.org
Similarly, DFT has been applied to understand the Kolbe-Schmitt reaction, which involves phenoxide derivatives. researchgate.net These studies calculate the Gibbs free energy barriers for different reaction pathways, helping to determine whether a product is kinetically or thermodynamically favored. researchgate.net For a molecule like this compound, DFT could be used to model its reactions with nucleophiles, predicting the regioselectivity and stereoselectivity of the attack on the isocyano carbon. The influence of the tert-butyl ester group and the benzene (B151609) ring on the reactivity could be quantified by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule.
The table below illustrates the type of data typically generated from DFT studies on reaction mechanisms, using a hypothetical reaction for illustrative purposes.
| Reaction Step | Structure | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Reactant A + Reactant B | 0.0 | N/A |
| Transition State 1 | [A---B]‡ | +21.5 | Forming bond: 2.1 Å |
| Intermediate | Intermediate C | -5.2 | New C-N bond: 1.5 Å |
| Transition State 2 | [C]‡ | +15.8 | Ring opening |
| Products | Product D + Product E | -12.7 | N/A |
Note: This table is a generalized representation of data obtained from DFT calculations and does not represent a specific reaction of this compound.
Conformational Analysis of Oligomeric and Polymeric Structures Derived from this compound
The polymerization of isocyanides can lead to the formation of helical polymers known as poly(isocyanide)s. The specific conformation of these polymers is dictated by the steric and electronic properties of the monomer's side chain. Computational methods, particularly molecular mechanics, are well-suited for exploring the conformational landscape of these large molecules.
A foundational study in this area involved molecular-mechanics calculations on oligomers of a closely related compound, tert-butyl isocyanide. consensus.appresearchgate.net Using a consistent force-field method, researchers investigated the energetically favorable conformations for a hexamer and a hexadecamer of tert-butyl isocyanide. consensus.app The calculations for the larger oligomer utilized a united atom approximation for the methyl groups to manage computational cost. consensus.app
The results of these calculations concluded that the most stable conformation for these oligomers is a compact helical structure. consensus.app This helical arrangement is a direct consequence of the steric bulk of the tert-butyl side groups, which forces the polymer backbone to adopt a twisted, screw-like geometry. The specific parameters of this predicted helix provide a quantitative description of its structure. This theoretical work provides a strong predictive model for the structure of polymers that could be derived from this compound, where the bulky tert-butyl group would similarly be expected to induce a helical conformation.
| Oligomer | Computational Method | Most Favorable Conformation | Backbone Torsional Angle | Units per Turn |
| Hexamer of tert-butyl isocyanide | Consistent Force-Field | Compact Helix | 78.6° | 3.76 |
| Hexadecamer of tert-butyl isocyanide | Consistent Force-Field (United Atom) | Compact Helix | 78.6° | 3.76 |
| Data sourced from studies on tert-butyl isocyanide, a structural analog. consensus.app |
Electronic Structure Analysis of Isocyanide Coordination Compounds
The isocyanide group is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. Its electronic structure allows it to act as both a σ-donor and a π-acceptor, similar to the isoelectronic carbon monoxide (CO) ligand. mdpi.com Computational studies are essential for deconvoluting these electronic effects and understanding the nature of the metal-isocyanide bond.
The electronic structure of isocyanides is characterized by a lone pair of electrons on the carbon atom, which resides in the Highest Occupied Molecular Orbital (HOMO) and is responsible for its σ-donor properties. nih.govacs.org Simultaneously, the isocyanide ligand possesses empty π* orbitals (Lowest Unoccupied Molecular Orbital, LUMO) that can accept electron density from filled d-orbitals of a metal center, a process known as π-backbonding. nih.govnih.gov Aryl isocyanides are generally considered to have better π-acceptor qualities than their alkyl counterparts. africaresearchconnects.com
Theoretical methods like Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) can quantify the different components of the metal-ligand bond. nih.gov EDA-NOCV partitions the total interaction energy into contributions from electrostatic attraction, Pauli repulsion, and orbital interaction, with the latter being further dissected into σ-donation and π-backbonding components. Studies on various isocyanide complexes have shown that substituents on the organic group significantly influence these properties. mdpi.com For this compound, the electron-withdrawing character of the benzoate (B1203000) group would be expected to enhance the π-acceptor properties of the isocyanide ligand by lowering the energy of its π* orbitals.
Frontier orbital theory provides a qualitative framework for understanding these interactions. nih.govacs.org The energies of the HOMO and LUMO of the free isocyanide ligand can be correlated with its σ-donor and π-acceptor strengths, respectively. nih.gov
| Electronic Property | Description | Relevant Orbitals | Influence of Substituents |
| σ-Donation | Donation of electron density from the ligand's carbon lone pair to an empty metal orbital. | Ligand HOMO (σ orbital) | Electron-donating groups on the aryl ring increase σ-donor strength. |
| π-Acceptance (Backbonding) | Acceptance of electron density from a filled metal d-orbital into the ligand's empty antibonding orbitals. | Ligand LUMO (π* orbitals) | Electron-withdrawing groups (like the ester in the 4-position) increase π-acceptor strength. |
| Amphiphilicity | The ability of the isocyanide carbon to engage with both nucleophiles (via HOMO) and electrophiles (via LUMO). nih.gov | HOMO and LUMO | The balance is tuned by the electronic nature of the R-group. |
Advanced Applications of Tert Butyl 4 Isocyanobenzoate in Chemical Synthesis and Materials Science
Integration into "Click Chemistry" Methodologies
Tert-butyl 4-isocyanobenzoate serves as a versatile reagent in the realm of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. Its isocyanate functional group provides a reactive handle for covalent bond formation under mild conditions, making it a valuable component in constructing complex molecular architectures.
Thiol-Isocyanate "Click" Reactions and Their Scope
The reaction between a thiol (-SH) and an isocyanate (-NCO) to form a thiocarbamate linkage is a prime example of a "click" reaction. This transformation is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups. The isocyanate group of this compound is highly electrophilic, readily reacting with nucleophilic thiols. This reaction often proceeds efficiently, sometimes catalyzed by a non-nucleophilic base, to form a stable thiocarbamate bond. smolecule.comrsc.org
The scope of the thiol-isocyanate reaction is broad, allowing for the conjugation of this compound to a variety of thiol-containing molecules. This has been effectively demonstrated in the functionalization of polymer surfaces, where isocyanate-functionalized polymers are modified with different thiols to alter surface properties. rsc.org The reaction's efficiency makes it a powerful tool for surface engineering and materials science.
Below is a table illustrating the scope of thiols that can be used in thiol-isocyanate click reactions, based on studies of isocyanate-functionalized polymer brushes. rsc.org
| Thiol Compound | Functional Group(s) | Potential Application Area |
| Benzyl Mercaptan | Aromatic | Surface hydrophobicity modification |
| 1-Thioglycerol | Dihydroxy | Introduction of hydrophilic groups, biocompatibility |
| Furfuryl Mercaptan | Heterocycle (Furan) | Chemical handle for further modification |
| 3-Mercaptopropionic Acid | Carboxylic Acid | pH-responsive surfaces, bioconjugation |
| Thiocholesterol | Steroid | Biomimetic surfaces, lipid interactions |
Role in the Assembly of Complex Molecular Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Preparations
While not a direct participant in the cycloaddition itself, this compound is a crucial building block for synthesizing precursors used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with high regioselectivity. beilstein-journals.orgwikipedia.org
In sophisticated multi-step syntheses, this compound has been utilized in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), to rapidly assemble complex intermediates. rsc.org These intermediates can then be chemically modified in subsequent steps to introduce either an azide or an alkyne functionality. For instance, a hydroxyl group incorporated during the initial assembly can be converted into a bromide and then displaced by sodium azide to yield an azide-labeled precursor. rsc.org This azide-functionalized molecule is then ready to be "clicked" with an alkyne-containing partner via CuAAC, demonstrating the role of this compound in the strategic preparation of components for complex molecular assembly. rsc.org
Utilization as a Building Block for Functionalized Molecules and Advanced Materials
The unique structure of this compound, featuring a reactive isocyanate group and a bulky, protecting tert-butyl ester, makes it an important building block for a variety of functional molecules and advanced materials. smolecule.combldpharm.com The tert-butyl group can influence the solubility and steric environment of the molecule, while the ester can be hydrolyzed under specific conditions to reveal a carboxylic acid for further functionalization. rsc.org
Research has demonstrated its application in the synthesis of bivalent ligands for Proteolysis Targeting Chimeras (PROTACs), which are complex molecules designed to target specific proteins for degradation. rsc.org In this context, it was used as a key component in a multicomponent reaction to build a scaffold that was later elaborated into a final PROTAC conjugate. rsc.org Its utility extends to the synthesis of fine chemicals for potential use in pharmaceuticals and electronic materials. smolecule.com
In materials science, the isocyanate group is pivotal for developing novel polymeric materials. smolecule.com It can be used for cross-linking polymer chains, a process that enhances mechanical strength, thermal stability, and chemical resistance. smolecule.com The related compound, tert-butyl isocyanate, has been used to modify metal-organic frameworks (MOFs) and to prepare isocyanate-treated graphite (B72142) oxides, showcasing the versatility of this chemical motif in creating advanced materials with tailored properties. sigmaaldrich.comsigmaaldrich.com
Precursor for Tailored Polymer Architectures and Macromolecular Design
This compound is a valuable precursor in the field of polymer chemistry, particularly for designing tailored polymer architectures and for advanced macromolecular design. The isocyanate moiety is the key functional group for polymerization, most notably in the synthesis of polyurethanes. smolecule.com The reaction of the isocyanate group with polyols (molecules with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. smolecule.com This allows for the creation of a vast range of materials, from foams to elastomers and coatings.
The compound's structure allows it to be a versatile tool for creating polymers with specific, designed properties. smolecule.com By incorporating this compound into a polymer structure, chemists can introduce functionalities that can be modified in post-polymerization steps. For example, the tert-butyl ester can be selectively removed to unmask carboxylic acid groups along the polymer chain, which can then be used for grafting side chains or attaching bioactive molecules. This approach is fundamental to creating complex macromolecular architectures such as graft copolymers, brush polymers, and functionalized polymer networks.
Furthermore, its ability to participate in highly efficient reactions like the thiol-isocyanate click reaction enables its use in surface modification and the creation of well-defined macromolecular structures on surfaces, leading to materials with controlled wettability, adhesion, and biocompatibility. rsc.org
Q & A
How can researchers optimize the synthesis of tert-butyl 4-isocyanobenzoate to improve yield and purity?
Answer:
Optimization involves systematic parameter adjustments, such as reaction temperature, solvent choice, and catalyst loading. For example, the synthesis reported in a 49% yield used a Heptane/AcOEt (9:1) solvent system for purification, monitored by TLC (Rf = 0.42) . To enhance purity, employ column chromatography and validate outcomes via high-resolution mass spectrometry (HRMS) (observed m/z 204.1025 [M+H]+ vs. calculated 204.1024) . Advanced optimization may integrate factorial design to evaluate interactions between variables like reaction time and stoichiometry .
What spectroscopic methods are most reliable for characterizing this compound?
Answer:
Key methods include:
- ¹H NMR : Peaks at δ 7.98 (d, J = 8.5 Hz, aromatic protons) and δ 1.56 (s, tert-butyl group) .
- ¹³C NMR : Signals at δ 166.9 (ester carbonyl) and δ 82.0 (tert-butyl quaternary carbon) .
- IR Spectroscopy : Strong absorption at 2126 cm⁻¹ (isocyanide stretch) and 1719 cm⁻¹ (ester C=O) .
Cross-validation with HRMS ensures molecular identity and purity.
How can factorial design be applied to study reaction parameters influencing this compound synthesis?
Answer:
Factorial design enables systematic exploration of variables (e.g., temperature, solvent polarity, catalyst concentration). For instance, a 2³ factorial design could test:
- Factors : Temperature (low vs. high), solvent (polar vs. nonpolar), catalyst loading (5% vs. 10%).
- Responses : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error experimentation . This approach aligns with chemical engineering methodologies for process optimization .
What computational approaches predict the reactivity of this compound in nucleophilic additions?
Answer:
Density functional theory (DFT) simulations can model transition states and activation energies for isocyanide reactions. Tools like COMSOL Multiphysics integrated with AI enable virtual screening of nucleophiles (e.g., amines, thiols) and solvent effects . For example, simulating the electrophilicity of the isocyanide group under varying pH conditions can guide experimental prioritization .
How can researchers resolve contradictions between theoretical and experimental data in mechanistic studies?
Answer:
Contradictions often arise in kinetic vs. thermodynamic control scenarios. Mitigation strategies include:
- Kinetic Studies : Measure reaction rates under controlled conditions (e.g., via stopped-flow spectroscopy).
- Isotopic Labeling : Track mechanistic pathways (e.g., ¹³C labeling to confirm intermediate structures).
- Computational Cross-Validation : Compare experimental activation energies with DFT-calculated values . For example, discrepancies in regioselectivity predictions may require re-evaluating solvent effects in simulations .
What are the key steps in purifying this compound post-synthesis?
Answer:
Critical purification steps include:
Chromatography : Use silica gel column with Heptane/AcOEt (9:1) to isolate the product .
Crystallization : Recrystallize from a nonpolar solvent to enhance purity.
Analytical Validation : Confirm purity via TLC, NMR, and HRMS . For lab-scale work, HPLC with UV detection (λ = 254 nm) provides additional purity assurance.
How to design kinetic studies to understand this compound’s stability under different conditions?
Answer:
- Experimental Setup : Expose the compound to varying temperatures (25–60°C), pH levels (3–10), and light exposure.
- Monitoring : Use HPLC or UV-Vis spectroscopy to quantify degradation products.
- Data Analysis : Apply the Arrhenius equation to calculate activation energy for degradation . For advanced analysis, integrate kinetic modeling software to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
